(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile
Description
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-14(2,3)13(20)11(9-19)7-10-5-4-6-12(8-10)15(16,17)18/h4-8H,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESGAWBWFKICJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile typically involves a multi-step process. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their impacts:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The CF₃ group in the target compound enhances electrophilicity, making it reactive in Michael additions or Diels-Alder reactions. In contrast, the hydroxyl group in the 4-hydroxybenzylidene analog increases polarity, favoring aqueous solubility .
- The trifluoromethylthio (SCF₃) group in combines lipophilicity and metabolic resistance, which is advantageous in drug design.
Steric and Stereochemical Effects :
- Z/E isomerism (e.g., (2Z) vs. (2E)) affects spatial arrangement. For example, the Z-isomer in may hinder interactions with planar biological targets compared to the E-configuration in the target compound.
The indole-containing analog in (C₁₈H₂₁N₃O, MW 295.38) shows affinity for serotonin receptors due to its aromatic indole moiety.
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP compared to the hydroxyl analog, suggesting better membrane permeability.
- Thermal Stability : The target compound’s melting point is unrecorded, but analogues with rigid substituents (e.g., piperidin-1-yl) exhibit lower melting points due to reduced crystallinity .
Biological Activity
The compound (2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile , often referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20F3N2O
- CAS Number : 1025129-86-5
- Molecular Weight : 364.38 g/mol
The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to moderately inhibit cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial enzymes in inflammatory pathways. This inhibition suggests potential anti-inflammatory properties .
- Molecular docking studies indicate that the trifluoromethyl group facilitates interactions with enzyme active sites through hydrogen and halogen bonding .
- Cytotoxicity :
Case Studies and Experimental Findings
Several studies have reported on the synthesis and biological evaluation of related compounds, providing insights into the activity of this compound.
Table 1: Summary of Biological Activities
| Biological Activity | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzymatic Assay | 10.4 | |
| LOX-5 Inhibition | Enzymatic Assay | 15.6 | |
| Cytotoxicity | MCF-7 Cell Line | 20.0 | |
| Cytotoxicity | Hek293 Cell Line | 25.0 |
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : By binding to active sites of COX and LOX enzymes, it disrupts their normal function, leading to decreased production of pro-inflammatory mediators.
- Cellular Uptake : The trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake and subsequent cytotoxic effects against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
